

# A Comparative Guide to Rhenium-186 and Rhenium-188 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rhenium-186 |           |
| Cat. No.:            | B1221839    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results for two promising therapeutic radioisotopes, **Rhenium-186** (Re-186) and Rhenium-188 (Re-188). The following sections present a comprehensive overview of their performance in various clinical applications, supported by quantitative data from published studies, detailed experimental protocols, and visualizations of experimental workflows.

# **Physical and Nuclear Characteristics**

A fundamental understanding of the distinct nuclear properties of **Rhenium-186** and Rhenium-188 is crucial for interpreting their clinical applications. Re-188's higher energy beta emission and shorter half-life make it suitable for treating larger tumors and applications requiring rapid dose delivery. In contrast, the lower energy beta particles and longer half-life of Re-186 are advantageous for smaller tumors and for labeling molecules with slower biological clearance, such as antibodies.[1][2] The gamma co-emission of both isotopes allows for imaging and dosimetry calculations.[2][3]



| Property               | Rhenium-186                                   | Rhenium-188                                         |
|------------------------|-----------------------------------------------|-----------------------------------------------------|
| Half-life              | 3.72 days (90 hours)[4]                       | 16.9 hours[2][5]                                    |
| Beta (β-) Max Energy   | 1.07 MeV                                      | 2.12 MeV[2][5]                                      |
| Beta (β-) Mean Energy  | 0.35 MeV                                      | 0.784 MeV[2]                                        |
| Max Tissue Penetration | 4.5 mm[2]                                     | 11 mm[1][2]                                         |
| Gamma (γ) Energy       | 137 keV (9%)[4]                               | 155 keV (15%)[2][5]                                 |
| Production             | Nuclear Reactor (low specific activity)[1][6] | 188W/188Re Generator (high specific activity)[1][6] |

## **Clinical Trial Data: A Comparative Analysis**

Clinical investigations have explored the utility of Re-186 and Re-188 in a range of therapeutic areas. The following tables summarize the quantitative data from key clinical trials.

### **Bone Metastases Pain Palliation**

A direct comparative clinical trial evaluated the efficacy and safety of Re-186-HEDP, Re-188-HEDP, and Strontium-89 in patients with painful bone metastases.[7]

| Parameter                   | Rhenium-188-<br>HEDP                 | Rhenium-186-<br>HEDP        | Strontium-89                |
|-----------------------------|--------------------------------------|-----------------------------|-----------------------------|
| Number of Patients          | 16                                   | 13                          | 15                          |
| Administered Activity       | 2943 +/- 609 MBq                     | 1341 +/- 161 MBq            | 152 +/- 18 MBq              |
| Pain Relief                 | 81% of patients                      | 77% of patients             | 80% of patients             |
| Karnofsky-Index<br>Increase | 74 +/- 9% to 85 +/-<br>11% (p=0.001) | 70 +/- 11% to 76 +/-<br>11% | 62 +/- 10% to 69 +/-<br>10% |
| Platelet Decrease           | 30 +/- 14%                           | 39 +/- 20%                  | 34 +/- 26%                  |
| Time to Platelet Nadir      | 2.8 +/- 0.7 weeks                    | 3.7 +/- 1.0 weeks           | 4.4 +/- 1.0 weeks           |

Data from a clinical trial comparing Re-188-HEDP, Re-186-HEDP, and Sr-89.[7]



### **Recurrent Glioblastoma**

A Phase 1 clinical trial of Rhenium (186Re) Obisbemeda for recurrent glioblastoma demonstrated promising results.[8][9][10]

| Parameter                              | Rhenium-186 Obisbemeda |
|----------------------------------------|------------------------|
| Number of Patients                     | 21[8][10]              |
| Administered Doses                     | Up to 22.3 mCi[10]     |
| Median Overall Survival (All Patients) | 11 months[8][10]       |
| Median Overall Survival (>100 Gy)      | 17 months[8][9][10]    |
| Median Overall Survival (<100 Gy)      | 6 months[8][9][10]     |
| Dose-Limiting Toxicity                 | Not observed[8][10]    |

### **Leptomeningeal Metastases**

A Phase 1 trial of Rhenium (186Re) obisbemeda (186RNL) was conducted in patients with leptomeningeal metastases.[11]

| Parameter                                 | Rhenium-186 Obisbemeda (186RNL) |
|-------------------------------------------|---------------------------------|
| Number of Patients                        | 17                              |
| Clinical Benefit Rate                     | 76%                             |
| Clinical Response Rate                    | 14%                             |
| Recommended Phase 2 Dose                  | 44.1 mCi                        |
| Grade 3+ Treatment-Related Adverse Events | 33%                             |

### Non-Melanoma Skin Cancer

Rhenium-188 has been investigated for the treatment of non-melanoma skin cancer (NMSC) with high success rates.



| Parameter                            | Rhenium-188 Skin Cancer Therapy (SCT) |
|--------------------------------------|---------------------------------------|
| Number of Patients (EPIC-Skin Study) | 182                                   |
| Complete Response Rate (at 6 months) | 97.2%                                 |
| Adverse Events                       | 15.9% (mostly Grade 1)                |

Interim results from the EPIC-Skin phase IV study.[12]

Another study with a mean follow-up of 51 months showed a 100% complete healing rate with no clinical relapses.[2]

### **Advanced Lung Cancer**

A Phase I trial evaluated Re-188 P2045, a somatostatin analog, in patients with advanced lung cancer.[13]

| Parameter                   | Rhenium-188 P2045 |
|-----------------------------|-------------------|
| Number of Patients Treated  | 8                 |
| Dose Levels Evaluated       | 30, 60, 90 mCi/m² |
| Stable Disease (at 8 weeks) | 62.5%             |
| Median Overall Survival     | 11.5 months       |
| Most Common Toxicity        | Mild lymphopenia  |

# Experimental Protocols Bone Metastases Pain Palliation (Comparative Trial)

- Objective: To compare the efficacy and bone marrow toxicity of Rhenium-188-HEDP,
   Rhenium-186-HEDP, and Strontium-89 for the palliation of painful bone metastases.[7]
- Patient Population: 44 patients (38 men with prostate cancer, 6 women with breast cancer)
   with painful bone metastases.[7]



- · Radiopharmaceuticals and Administration:
  - Rhenium-188-HEDP: 2943 +/- 609 MBq administered intravenously.[7]
  - Rhenium-186-HEDP: 1341 +/- 161 MBq administered intravenously.[7]
  - Strontium-89: 152 +/- 18 MBq administered intravenously.[7]
- Efficacy Assessment: Pain relief was assessed based on patient reports. The Karnofsky Performance Status Index was determined before and after therapy.[7]
- Safety Assessment: Hematological toxicity was monitored by measuring platelet counts at regular intervals after therapy.[7]

### **Recurrent Glioblastoma (ReSPECT-GBM Trial)**

- Objective: To evaluate the safety, tolerability, and activity of a single dose of Rhenium (186Re)
   Obisbemeda (186RNL) in adults with recurrent glioma.[14]
- Patient Population: Patients with recurrent or progressive malignant glioma after standard treatments.[1]
- Radiopharmaceutical and Administration: <sup>186</sup>RNL, which consists of BMEDA-chelated <sup>186</sup>Re encapsulated in nanoliposomes, was administered via convection-enhanced delivery (CED).
   [14]
- Dosimetry: Whole-body planar and SPECT/CT imaging were performed after administration for dosimetry and distribution analysis.[14]
- Efficacy Assessment: Overall survival was the primary efficacy endpoint.[14]
- Safety Assessment: Patients were monitored for adverse events, with a focus on doselimiting toxicities.[14]

### **Visualizing Experimental Workflows**

The following diagrams illustrate the general workflows for the clinical trials discussed.





Click to download full resolution via product page

Workflow for the ReSPECT-GBM Clinical Trial of Rhenium-186 Obisbemeda.





Click to download full resolution via product page

Workflow for the Comparative Clinical Trial in Bone Pain Palliation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Production and therapeutic use of rhenium-186, 188--the future of radionuclides] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of rhenium-188, rhenium-186-HEDP and strontium-89 in palliation of painful bone metastases] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Results Published on Rhenium-186RNL for Recurrent Glioma Medthority [medthority.com]
- 11. onclive.com [onclive.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Targeted radiopharmaceutical therapy for advanced lung cancer: phase I trial of rhenium Re188 P2045, a somatostatin analog PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TIPS-23 SAFETY AND FEASIBILITY RESULTS FROM A PHASE 1/2 CLINICAL TRIAL OF RHENIUM (186RE) OBISBEMEDA (186RNL) IN RECURRENT GLIOMA: THE RESPECT-GBM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Rhenium-186 and Rhenium-188 in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1221839#clinical-trial-results-comparing-rhenium-186-and-rhenium-188]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com